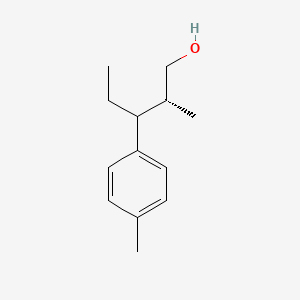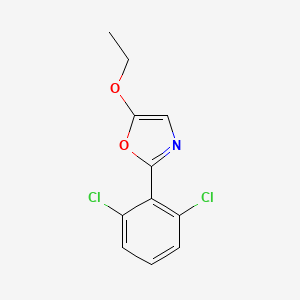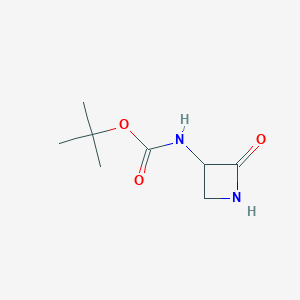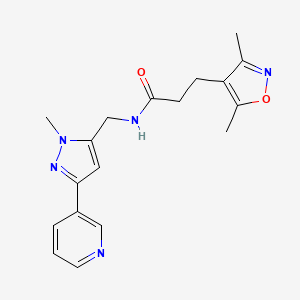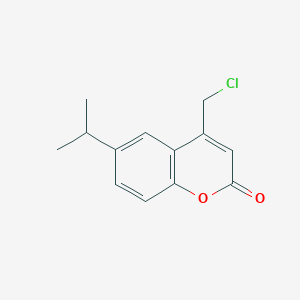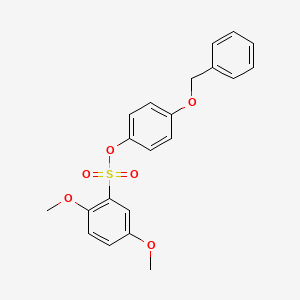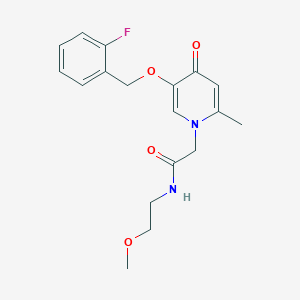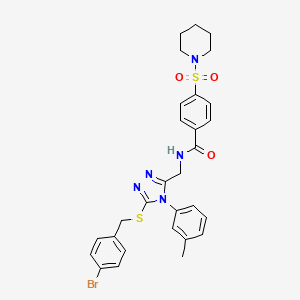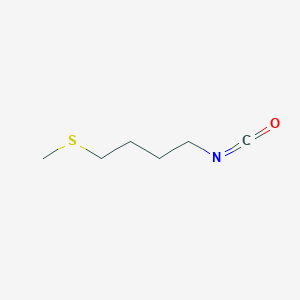
Isocinato de 4-metiltiobutil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylthiobutyl isocyanate is an organic compound with the chemical formula C7H13NOS. It is a colorless liquid with a pungent odor and is commonly used in the manufacturing of pesticides, herbicides, and fungicides. This compound is known for its reactivity and versatility in various chemical processes.
Aplicaciones Científicas De Investigación
4-Methylthiobutyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential as an insecticidal agent against pests like Spodoptera litura.
Medicine: Studied for its anticancer properties, particularly its selective cytotoxicity against liver cancer cells.
Industry: Utilized in the production of pesticides, herbicides, and fungicides.
Mecanismo De Acción
4-Methylthiobutyl isocyanate, also known as 1-isocyanato-4-methylsulfanylbutane, is a hydrolytic product from the plant Eruca sativa Thell . This compound has been studied for its potential anti-cancer effects .
Target of Action
The primary targets of 4-Methylthiobutyl isocyanate are cancer cells, including chemoresistant cancer initiating cells . It has shown selective cytotoxicity on liver cancer cells and has been used against 7,12-dimethylbenz[a]anthracene (DMBA) induced breast cancer .
Mode of Action
4-Methylthiobutyl isocyanate interacts with its targets by inducing cell cycle arrest in the G2/M phase . It down-regulates the phosphorylation of S6 ribosomal protein in all tested breast cancer cell lines . It also reduces HER2 receptor levels in certain cell lines .
Biochemical Pathways
This compound affects the hypoxia and glycolytic pathways . It inhibits the up-regulation of glycolytic enzymes caused by DMBA . The hypoxia pathway was evaluated using RT-PCR and it was found that the 40 mg/kg doses of 4-Methylthiobutyl isocyanate statistically lowered the expression of HIF-1α . The Akt/mTOR signaling pathway was one of the major pathways involved in 4-Methylthiobutyl isocyanate-induced cell growth arrest .
Pharmacokinetics
Dose-dependent pharmacokinetic parameters were observed in rats given 10, 20, and 40 mg/kg oral doses of 4-Methylthiobutyl isocyanate . At the highest dose of 40 mg/kg, Cmax was 437.33 μg/ml and Tmax was 30 min, suggesting quick absorption and delayed elimination .
Result of Action
4-Methylthiobutyl isocyanate effectively inhibits the proliferation of cancer cells irrespective of their receptor status . It induces apoptosis at lower concentrations (5–20 μM) and necrosis at higher concentrations (40 μM) . It also irreversibly inhibits the proliferative potential of cancer cells .
Análisis Bioquímico
Biochemical Properties
4-Methylthiobutyl isocyanate interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the up-regulation of glycolytic enzymes caused by 7,12-dimethylbenz[a]anthracene (DMBA), a potent carcinogen . This suggests that 4-Methylthiobutyl isocyanate may play a role in regulating biochemical reactions related to glycolysis .
Cellular Effects
4-Methylthiobutyl isocyanate has shown significant effects on various types of cells and cellular processes. It has been found to induce growth arrest at the G2/M phase and apoptosis in all in vitro cancer models treated with it, including populations with cancer initiating characteristics . Furthermore, it has been shown to have a definite selectivity for cancer cells over normal liver cells .
Molecular Mechanism
The molecular mechanism of action of 4-Methylthiobutyl isocyanate involves its interactions with biomolecules at the molecular level. It has been found to statistically lower the expression of Hypoxia-inducible factor 1-alpha (HIF-1α), a crucial regulator of the growing tumor’s response to hypoxia . The Akt/mTOR signaling pathway was one of the major pathways involved in 4-Methylthiobutyl isocyanate-induced cell growth arrest .
Temporal Effects in Laboratory Settings
Over time, 4-Methylthiobutyl isocyanate has shown significant effects on cellular function in laboratory settings. It has been found that loss of p53 function has only a temporal effect on the initiation of cell death, delaying rather than inhibiting .
Dosage Effects in Animal Models
In animal models, the effects of 4-Methylthiobutyl isocyanate vary with different dosages. In mice, orally applied 4-Methylthiobutyl isocyanate was well tolerated over 18 days of treatment for up to 50 mg/kg/day, the highest dose tested .
Metabolic Pathways
4-Methylthiobutyl isocyanate is involved in various metabolic pathways. It has been found to reduce the levels of specific amino acids required for vital components of fast-growing cancer cells, including serine, arginine, alanine, asparagines, and glutamic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylthiobutyl isocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide, followed by treatment with phosgene. This method typically requires controlled conditions to ensure safety and efficiency .
Industrial Production Methods: Industrial production of isocyanates, including 4-Methylthiobutyl isocyanate, often involves the phosgene process. This process is widely used due to its efficiency, although it poses safety hazards due to the toxicity of phosgene . Non-phosgene methods, such as the thermal decomposition of carbamates, are also being explored to mitigate these risks .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylthiobutyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form corresponding amines and carbon dioxide.
Substitution: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Oxidation and Reduction: Can be oxidized to form sulfoxides and sulfones, and reduced to form thiols.
Common Reagents and Conditions:
Hydrolysis: Typically occurs under mild conditions with water or aqueous solutions.
Substitution: Requires nucleophilic reagents like alcohols or amines, often under basic conditions.
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Employs reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Produces amines and carbon dioxide.
Substitution: Forms urethanes and ureas.
Oxidation: Yields sulfoxides and sulfones.
Reduction: Results in thiols.
Comparación Con Compuestos Similares
Allyl isothiocyanate: Found in mustard oil, known for its pungent flavor and antimicrobial properties.
Phenyl isothiocyanate: Used in amino acid sequencing in the Edman degradation.
Sulforaphane: Derived from glucoraphanin, known for its anticancer and antioxidant properties.
Uniqueness: 4-Methylthiobutyl isocyanate is unique due to its specific reactivity and applications in both industrial and scientific research. Its selective cytotoxicity against cancer cells and potential as an insecticidal agent highlight its versatility and importance in various fields .
Propiedades
IUPAC Name |
1-isocyanato-4-methylsulfanylbutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS/c1-9-5-3-2-4-7-6-8/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFBZOLSXMBHIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)piperidine-3-carboxamide](/img/structure/B2355528.png)
![2-[5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2355529.png)
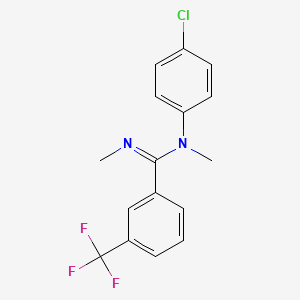
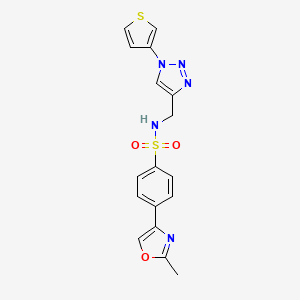
![2,4-diethyl 5-(2-{[4-(4-fluorophenyl)-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}propanamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2355535.png)
